molecular formula C16H22N6O2 B2426299 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea CAS No. 2034540-28-6

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea

Cat. No. B2426299
CAS RN: 2034540-28-6
M. Wt: 330.392
InChI Key: MLIDYXATUWAOSB-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives and Complex Molecules

Research has demonstrated the utility of triazine derivatives in synthesizing complex molecules. For instance, Dovlatyan et al. (2008) explored the conversion of imidazo-sym-triazinones into derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones, highlighting the versatility of triazine compounds in organic synthesis V. V. Dovlatyan, K. A. Eliazyan, V. A. Pivazyan, A. Yengoyan, Chemistry of Heterocyclic Compounds, 2008.

Heterocyclic Compound Formation

The formation of heterocyclic compounds using triazine-based ureas has been extensively studied. Matsuda et al. (1976) reported on the synthesis of imidazolidinone, triazinone, and pyrimidinone derivatives through cyclizations involving triazine-based ureas, demonstrating their utility in generating a wide range of heterocycles Isamu Matsuda, Sakae Yamamoto, Yoshio Ishii, Journal of The Chemical Society-perkin Transactions 1, 1976.

Agricultural Applications

In the agricultural sector, triazine derivatives have been explored for their herbicidal properties and interactions with soil and plants. Eshel (1969) compared the phytotoxicity of various urea and triazine compounds to cotton, contributing to our understanding of herbicide selectivity and soil interactions Y. Eshel, Weed Science, 1969.

Environmental Studies

Triazine derivatives have also been investigated in environmental studies, particularly regarding their degradation and mobility in soil. Davidson and McDougal (1973) studied the mobility of herbicides, including triazine derivatives, under various soil conditions, providing insights into environmental behavior and remediation strategies J. Davidson, J. McDougal, Journal of Environmental Quality, 1973.

Corrosion Inhibition

Furthermore, triazine derivatives have shown promise as corrosion inhibitors. Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid, highlighting the potential for triazine compounds in protecting industrial materials Ambrish Singh, K. R. Ansari, J. Haque, P. Dohare, H. Lgaz, R. Salghi, M. Quraishi, Journal of The Taiwan Institute of Chemical Engineers, 2018.

properties

IUPAC Name

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-6-7-12(11(2)8-10)18-15(23)17-9-13-19-14(22(3)4)21-16(20-13)24-5/h6-8H,9H2,1-5H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIDYXATUWAOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.